molecular formula C13H18N2O4 B13770694 ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate CAS No. 55898-77-6

ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

Cat. No.: B13770694
CAS No.: 55898-77-6
M. Wt: 266.29 g/mol
InChI Key: WPXACQQDSCVRHN-UHFFFAOYSA-N
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Description

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate typically involves the reaction of 2-hydroxy-6-morpholin-4-ylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The reaction can be represented as follows:

2-hydroxy-6-morpholin-4-ylphenol+ethyl chloroformateethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate\text{2-hydroxy-6-morpholin-4-ylphenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} 2-hydroxy-6-morpholin-4-ylphenol+ethyl chloroformate→ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various alkyl or aryl carbamates.

Scientific Research Applications

Pharmacological Properties

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate exhibits a range of biological activities that make it a candidate for further research in drug development. Some of the notable pharmacological properties include:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. Its structural similarity to known anticancer agents suggests it may interact with similar biological pathways.
  • Neuroprotective Effects : The morpholine moiety is often associated with neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases, suggesting that this compound may also have similar effects.
  • Antimicrobial Activity : Some derivatives of carbamate compounds have demonstrated antimicrobial properties, indicating that this compound might also be effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the applications and effectiveness of this compound and its derivatives:

Case Study 1: Anticancer Screening

In a study assessing the anticancer activity of various carbamate derivatives, this compound was found to inhibit cell proliferation in human cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic pathways, which warrants further investigation into its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research into related compounds has shown that morpholine-containing derivatives can protect neuronal cells from oxidative stress. In vitro assays demonstrated that this compound could reduce markers of oxidative damage in neuronal cultures, suggesting a possible application in neurodegenerative disease treatment .

Case Study 3: Antimicrobial Activity

A comparative study on various carbamates highlighted the antimicrobial potential of this compound against Gram-positive bacteria. The compound exhibited significant inhibitory effects at low concentrations, making it a candidate for further development as an antimicrobial agent .

Data Table Overview

PropertyDescription
Chemical StructureThis compound
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress markers in neuronal cultures
Antimicrobial ActivityEffective against Gram-positive bacteria
Synthesis MethodMannich reaction followed by carbamate formation

Mechanism of Action

The mechanism of action of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity. Additionally, the morpholine ring can enhance its solubility and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with known carcinogenic properties.

    Phenyl carbamate: Similar structure but lacks the morpholine ring.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

Uniqueness

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is unique due to the presence of both the hydroxyl group and the morpholine ring, which confer specific chemical and biological properties

Biological Activity

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of morpholine derivatives with carbamate precursors. The reaction conditions often include the use of solvents such as ethanol or acetonitrile under reflux conditions to facilitate the formation of the desired product. The purity and identity of the synthesized compound can be confirmed using techniques like NMR and mass spectrometry.

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown growth inhibitory effects against various cancer cell lines:

CompoundCell LineGI50 (μM)
Compound AHCT152.37
Compound BMCF72.68
Compound CPC35.86

These findings suggest that the morpholine ring may enhance the compound's interaction with biological targets involved in cancer proliferation .

2.2 Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus0.62
Pseudomonas aeruginosa0.69

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and phospholipase A2, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby preventing cancer cells from dividing .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the mechanism by which these compounds exert their cytotoxic effects on tumor cells .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of morpholine derivatives, this compound was tested against various cancer cell lines, showing promising IC50 values comparable to established chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant bactericidal activity, supporting its potential as an alternative treatment option for resistant infections.

Properties

CAS No.

55898-77-6

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C13H18N2O4/c1-2-19-13(17)14-12-10(4-3-5-11(12)16)15-6-8-18-9-7-15/h3-5,16H,2,6-9H2,1H3,(H,14,17)

InChI Key

WPXACQQDSCVRHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1O)N2CCOCC2

Origin of Product

United States

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